7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound “7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” would include additional functional groups attached to this core structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For pyrazolopyrimidines, these properties can vary widely depending on the specific functional groups present in the molecule . The exact physical and chemical properties of “this compound” are not detailed in the retrieved sources.Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical, chemical, and biological properties. While some pyrazolopyrimidines have been used in pharmaceuticals , the safety and hazards of “7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” are not specified in the retrieved sources.
Future Directions
Pyrazolopyrimidines have been recognized for their wide range of applications in medicinal chemistry . Future research could focus on exploring the potential applications of “7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” in various therapeutic areas, as well as further investigating its synthesis, properties, and mechanism of action.
Properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN6O/c1-6-9(11(14)20)10(7-3-2-4-8(13)5-7)19-12(15-6)16-17-18-19/h2-5,10H,1H3,(H2,14,20)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBIBQGYPCBOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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